N-(1-bicyclo[2.2.1]heptanyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide
Description
N-(1-bicyclo[221]heptanyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide is a complex organic compound that features a bicyclic heptane structure and a tetrazole ring
Properties
IUPAC Name |
N-(1-bicyclo[2.2.1]heptanyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-12-2-4-14(5-3-12)16-19-21-22(20-16)11-15(23)18-17-8-6-13(10-17)7-9-17/h2-5,13H,6-11H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWALPORVMWHRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC34CCC(C3)CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-bicyclo[2.2.1]heptanyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide typically involves multiple steps:
Formation of the bicyclic heptane structure: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Introduction of the tetrazole ring: This step often involves the cyclization of a nitrile derivative with sodium azide under acidic conditions.
Coupling of the two moieties: The final step involves the formation of an amide bond between the bicyclic heptane and the tetrazole-containing acetic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the phenyl ring.
Reduction: Reduction reactions could target the tetrazole ring, potentially leading to ring-opening or hydrogenation.
Substitution: The compound could undergo various substitution reactions, especially electrophilic aromatic substitution on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst could be used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) under acidic conditions are typical.
Major Products
Oxidation: Oxidation of the methyl group could yield a carboxylic acid derivative.
Reduction: Reduction of the tetrazole ring could produce an amine derivative.
Substitution: Substitution reactions could introduce various functional groups onto the phenyl ring, altering the compound’s properties.
Scientific Research Applications
N-(1-bicyclo[2.2.1]heptanyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide may have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or ligand.
Medicine: Investigation as a potential drug candidate for various therapeutic areas.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bicyclic heptane structure could provide rigidity, while the tetrazole ring might mimic biological functional groups, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(1-bicyclo[2.2.1]heptanyl)-2-[5-(phenyl)tetrazol-2-yl]acetamide: Lacks the methyl group on the phenyl ring.
N-(1-bicyclo[2.2.1]heptanyl)-2-[5-(4-chlorophenyl)tetrazol-2-yl]acetamide: Contains a chlorine atom instead of a methyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
